N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
Description
Significance of Benzamide (B126) and Tetrazole Scaffolds in Modern Medicinal Chemistry
The benzamide and tetrazole moieties are prominent structural motifs in a vast array of biologically active compounds. The benzamide scaffold, a derivative of benzoic acid, is recognized for its ability to form key hydrogen bonding interactions with biological targets, contributing to the pharmacological activity of numerous approved drugs. nih.gov Similarly, the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, has emerged as a critical component in drug design, largely due to its unique physicochemical properties. nih.gov
A pivotal concept in medicinal chemistry is bioisosterism, where a functional group is replaced by another with similar physical and chemical properties to enhance the compound's biological activity or pharmacokinetic profile. The tetrazole ring is a classic bioisostere of the carboxylic acid group. tandfonline.comtandfonline.com This is attributed to their comparable pKa values and planar structures, allowing the tetrazole to mimic the interactions of a carboxylic acid with biological targets. phmethods.net
The advantages of this substitution can be significant. Tetrazoles are generally more metabolically stable than carboxylic acids and can exhibit increased lipophilicity, which may lead to improved oral bioavailability. tandfonline.comacs.org This bioisosteric relationship is a key consideration in the design of compounds like N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, where the tetrazole moiety can be envisioned as a stable surrogate for a carboxylic acid, potentially conferring advantageous pharmacological properties.
The pharmacological versatility of the tetrazole ring is well-documented, with tetrazole-containing compounds demonstrating a broad spectrum of biological activities. researchgate.netisfcppharmaspire.com Numerous drugs incorporating this moiety have reached the market, spanning a wide range of therapeutic areas. tandfonline.comlifechemicals.com The diverse pharmacological profile of tetrazole derivatives underscores the importance of this scaffold in drug discovery.
| Therapeutic Area | Examples of Tetrazole-Containing Drugs |
| Antihypertensive | Losartan, Valsartan, Irbesartan, Candesartan tandfonline.com |
| Antibacterial | Cefamandole, Ceftezole, Tedizolid tandfonline.com |
| Antifungal | Oteseconazole, Quilseconazole tandfonline.com |
| Anticancer | Letrozole tandfonline.com |
| Antiasthmatic | Tomelukast tandfonline.com |
Rationale for Investigating this compound as a Unique Chemical Entity
The specific arrangement of the methoxyphenyl group, the benzamide linker, and the tetrazole ring in this compound suggests a deliberate design to explore novel chemical space and potential biological activity. The methoxy (B1213986) substitution on the phenyl ring can influence the compound's conformation and electronic properties, potentially impacting its interaction with target proteins. The placement of the tetrazole at the 3-position of the benzamide core provides a distinct spatial orientation of this important functional group compared to isomers where it might be located at the 4-position.
While specific research on this compound is not extensively reported in publicly available literature, the rationale for its investigation can be inferred from the established principles of medicinal chemistry. The combination of a known pharmacophore (benzamide) with a versatile bioisostere (tetrazole) in a unique structural arrangement presents a compelling case for its synthesis and biological evaluation. The exploration of such novel derivatives is fundamental to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Historical Perspective on Related Benzamide and Tetrazole Derivatives in Drug Discovery
The journey of drug discovery is marked by the progressive understanding and application of chemical principles. The first synthetic drugs emerged in the mid-19th century, with early examples like chloral (B1216628) hydrate (B1144303) being discovered in 1869. ucdavis.edu The development of the pharmaceutical industry was closely linked to the synthetic dye industry, which provided a rich source of organic chemicals for medicinal exploration. ucdavis.edu
The first tetrazole derivative was synthesized by J. A. Bladin in 1885. nih.gov However, it was not until the mid-20th century that the medicinal potential of tetrazoles began to be widely recognized. nih.gov The discovery of the antihypertensive properties of angiotensin II receptor blockers, such as losartan, in the late 20th century, prominently featuring a tetrazole ring, marked a significant milestone and spurred further interest in this heterocycle. tandfonline.com
Benzamide derivatives have a similarly rich history in medicinal chemistry. The structural and functional diversity of substituted benzamides has led to their investigation and use in a wide array of therapeutic applications, including as antiemetics, antipsychotics, and gastroprokinetic agents. The continual exploration of novel benzamide derivatives remains an active area of research. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-14-8-3-2-7-13(14)17-15(21)11-5-4-6-12(9-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIRGYAXWDJIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Strategies and Methodological Advancements for N 2 Methoxyphenyl 3 1h Tetrazol 1 Yl Benzamide
Retrosynthetic Analysis and Precursor Chemistry
A retrosynthetic analysis of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide logically begins with the disconnection of the amide bond, a common and reliable strategy in organic synthesis. This primary disconnection yields two key precursors: 3-(1H-tetrazol-1-yl)benzoic acid and 2-methoxyaniline .
Precursor 1: 3-(1H-tetrazol-1-yl)benzoic acid: This precursor contains the tetrazole moiety attached to a benzoic acid backbone. Its synthesis can be envisioned from simpler starting materials. A common method for forming the tetrazole ring is through a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.net Therefore, 3-(1H-tetrazol-1-yl)benzoic acid can be retrosynthetically disconnected to 3-cyanobenzoic acid and an azide source, such as sodium azide. nih.gov The synthesis of 3-cyanobenzoic acid itself can start from commercially available 3-aminobenzoic acid.
Precursor 2: 2-methoxyaniline (o-anisidine): This is a commercially available aromatic amine. echemi.com Its synthesis is well-established and typically involves the reduction of the corresponding nitro compound, 2-nitroanisole . longchangextracts.com This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). nih.gov
The following table outlines the key precursors and their common starting materials.
Table 1: Key Precursors and Starting Materials| Target Compound | Key Precursor | Common Starting Material |
| This compound | 3-(1H-tetrazol-1-yl)benzoic acid | 3-Cyanobenzoic acid |
| 2-methoxyaniline | 2-Nitroanisole |
Optimized Multistep Synthesis Pathways
Pathway A: Synthesis of 3-(1H-tetrazol-1-yl)benzoic acid
Diazotization and Cyanation: Starting from 3-aminobenzoic acid, a Sandmeyer reaction can be performed. This involves diazotization of the amino group using sodium nitrite (B80452) and a mineral acid, followed by reaction with a cyanide salt (e.g., copper(I) cyanide) to introduce the nitrile group, yielding 3-cyanobenzoic acid.
Tetrazole Formation: The 3-cyanobenzoic acid is then converted to 3-(1H-tetrazol-5-yl)benzoic acid via a [3+2] cycloaddition reaction with sodium azide. nih.gov This reaction is often catalyzed by Lewis acids, such as zinc salts, and can be performed in water, which is a significant improvement over traditional methods using toxic organic solvents. researchgate.net It is important to note that this reaction typically yields the 5-substituted tetrazole. The synthesis of the 1-substituted isomer as required for the target molecule involves a different pathway, often through the reaction of 3-halobenzoic acid with 1H-tetrazole or by direct cycloaddition methods that favor N1-arylation.
Pathway B: Synthesis of 2-methoxyaniline
Reduction of Nitro Group: 2-methoxyaniline is readily prepared by the reduction of 2-nitroanisole. echemi.com Catalytic hydrogenation is a clean and efficient method for this transformation. longchangextracts.com
Final Step: Amide Bond Formation The final step is the coupling of 3-(1H-tetrazol-1-yl)benzoic acid with 2-methoxyaniline to form the amide bond. This is typically achieved using standard peptide coupling reagents.
The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. For the coupling of 3-(1H-tetrazol-1-yl)benzoic acid and 2-methoxyaniline, several reliable methods are available. The most common approach involves the activation of the carboxylic acid.
Carbodiimide-based reagents are frequently employed for this purpose. A widely used system is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) . nih.govresearchgate.net The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate then reacts with HOBt to form an active ester, which is less prone to racemization and side reactions. peptide.com This active ester subsequently reacts with the amine (2-methoxyaniline) to furnish the desired amide product. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). commonorganicchemistry.com
The following table compares various coupling agents commonly used for amide bond formation.
Table 2: Comparison of Common Amide Coupling Reagents| Coupling Reagent System | Advantages | Disadvantages |
| EDC/HOBt | Water-soluble byproducts, good yields, minimizes racemization. peptide.combachem.com | Can be sensitive to moisture. |
| DCC/HOBt | High reactivity, effective. bachem.com | Dicyclohexylurea (DCU) byproduct is poorly soluble. peptide.com |
| HATU/DIPEA | Very efficient, rapid reactions. researchgate.net | Higher cost, potential for side reactions. |
| T3P | High atom economy, byproducts are water-soluble. ucl.ac.uk | Can require specific reaction conditions. |
Functional Group Transformations and Selectivity
The synthesis of this compound involves two key functional group transformations: the formation of the tetrazole ring and the creation of the amide bond.
Tetrazole Synthesis: The conversion of a nitrile to a tetrazole is a powerful transformation. The selectivity of this reaction is crucial, particularly concerning the position of the substituent on the tetrazole ring. The reaction of an organic nitrile with sodium azide can lead to different isomers. The use of specific catalysts and reaction conditions, such as employing trialkylammonium salts, can influence the outcome and improve safety by minimizing the generation of volatile and explosive hydrazoic acid. acs.org
Amide Synthesis: The coupling reaction must be chemoselective. The activating agents should specifically target the carboxylic acid group without reacting with the nitrogen atoms of the tetrazole ring. Reagents like EDC/HOBt are generally highly selective for carboxylic acids, making them suitable for this synthesis. nih.gov The reaction conditions are typically mild, which helps to preserve the integrity of both the tetrazole and methoxy (B1213986) functional groups.
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. wjpmr.com
Safer Solvents and Reagents: For the tetrazole formation step, using water as a solvent instead of traditional dipolar aprotic solvents like DMF is a major green improvement. researchgate.net In amide synthesis, newer methods explore the use of greener solvents or even solvent-free conditions. researchgate.netresearchgate.net For example, methoxysilanes have been used as coupling agents in solvent-free amide bond formation. scispace.com
Atom Economy: The [3+2] cycloaddition for tetrazole synthesis is an example of a reaction with high atom economy, as all atoms of the reactants are incorporated into the product. Amide formation using coupling agents often has lower atom economy due to the formation of stoichiometric byproducts. Catalytic methods for amide bond formation are being developed to address this issue. ucl.ac.uk
Energy Efficiency: The use of microwave irradiation can accelerate both tetrazole and benzamide (B126) synthesis, leading to shorter reaction times and reduced energy consumption. organic-chemistry.org Ultrasonic irradiation has also been reported as an energy-efficient method for promoting benzamide synthesis. researchgate.net
The table below summarizes the application of green chemistry principles to the synthesis.
Table 3: Application of Green Chemistry Principles| Synthesis Step | Green Chemistry Principle | Example Application |
| Tetrazole Formation | Use of safer solvents. chemmethod.com | Using water as the reaction medium instead of DMF. researchgate.net |
| Tetrazole Formation | Catalysis. | Employing reusable catalysts like zinc salts. organic-chemistry.org |
| Amide Bond Formation | Prevention of waste. wjpmr.com | Using catalytic methods or reagents with high atom economy like T3P. ucl.ac.uk |
| Amide Bond Formation | Design for energy efficiency. | Application of microwave or ultrasonic irradiation to reduce reaction times. organic-chemistry.orgresearchgate.net |
Scalability Considerations for Research Applications
For the synthesis of this compound on a larger scale for research purposes, several factors must be considered.
Cost and Availability of Materials: The starting materials, such as 3-aminobenzoic acid and 2-nitroanisole, are relatively inexpensive and readily available. The cost of coupling reagents can vary significantly, with reagents like HATU being more expensive than EDC, which could influence the choice for larger-scale synthesis. ucl.ac.uk
Reaction Conditions and Safety: The use of sodium azide requires careful handling due to its toxicity and potential to form explosive hydrazoic acid, especially under acidic conditions. acs.org Catalytic hydrogenation for the reduction of the nitro group requires specialized equipment to handle hydrogen gas safely.
Purification: The purification of intermediates and the final product is a critical consideration. For scalability, methods that allow for purification by crystallization or extraction are preferable to column chromatography, which can be time-consuming and require large volumes of solvent. The water-soluble nature of the byproducts from EDC makes the workup and purification process more straightforward. peptide.com
Process Robustness: The chosen reactions should be robust and high-yielding to ensure a reliable supply of the compound. The EDC/HOBt coupling method is generally considered reliable and has been widely used in both academic and industrial settings. mdpi.comluxembourg-bio.com
Iii. Advanced Structural Characterization and Spectroscopic Probes of N 2 Methoxyphenyl 3 1h Tetrazol 1 Yl Benzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure and conformation of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The amide proton (N-H) would likely appear as a broad singlet in the downfield region (δ 9.5-10.5 ppm). The proton of the tetrazole ring is anticipated to be a sharp singlet at a significantly downfield chemical shift (δ ~9.0-9.5 ppm) due to the electron-withdrawing nature of the heterocyclic ring. The eight aromatic protons on the two benzene (B151609) rings would resonate in the range of δ 7.0-8.5 ppm, exhibiting complex splitting patterns (doublets, triplets, and multiplets) based on their substitution and coupling with neighboring protons. The methoxy (B1213986) group (-OCH₃) protons would give rise to a sharp singlet at approximately δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 165-170 ppm. The aromatic carbons would appear between δ 110-150 ppm, with the carbon attached to the methoxy group showing a significant upfield shift. The carbon of the methoxy group itself would resonate around δ 55-60 ppm.
Conformational Analysis: The benzamide (B126) linkage can exhibit restricted rotation around the C(O)-N bond, leading to the possibility of cis and trans conformers. The presence of a bulky ortho-substituent (the methoxy group) on the N-phenyl ring can influence the conformational preference and the rotational barrier. Variable-temperature NMR studies could provide insight into the dynamics of this rotation and the relative populations of any existing conformers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Amide (C=O) | - | 165 - 170 |
| Amide (N-H) | 9.5 - 10.5 | - |
| Aromatic (C-H/C) | 7.0 - 8.5 | 110 - 150 |
| Tetrazole (C-H) | 9.0 - 9.5 | 140 - 145 |
| Methoxy (O-CH₃) | 3.8 - 4.0 | 55 - 60 |
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a molecule. A successful crystallographic analysis of this compound would yield a three-dimensional model of the molecule, providing exact bond lengths, bond angles, and torsion angles.
Although a specific crystal structure for this compound is not publicly documented, data from analogous benzanilide (B160483) structures suggest key features. The central amide group is expected to be largely planar. The analysis would reveal the dihedral angles between this amide plane and the two aromatic rings. The ortho-methoxy group would likely cause steric hindrance, forcing the N-phenyl ring to be significantly twisted out of the amide plane. Intermolecular interactions, such as hydrogen bonds involving the amide N-H as a donor and the amide carbonyl oxygen or tetrazole nitrogen atoms as acceptors, would be crucial in dictating the crystal packing arrangement.
Table 2: Expected Information from Single-Crystal X-ray Diffraction
| Parameter | Description |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present within the crystal lattice. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, N-H). |
| Bond Angles | Angles formed by three connected atoms. |
| Torsion Angles | Dihedral angles describing the conformation around rotatable bonds. |
| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking, and other non-covalent forces. |
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound and for deducing its structure through fragmentation analysis. For this compound (Molecular Formula: C₁₅H₁₃N₅O₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion. The monoisotopic mass is calculated to be 295.1069 g/mol .
Under electron ionization (EI), the molecule would undergo characteristic fragmentation. A plausible pathway begins with the formation of the molecular ion (m/z = 295). A common fragmentation for tetrazoles is the loss of a molecule of nitrogen (N₂), which would lead to a fragment at m/z = 267. Cleavage of the amide bond is also highly probable, leading to two primary fragments: the 3-(1H-tetrazol-1-yl)benzoyl cation (m/z = 187) and the 2-methoxyphenylaminyl radical or related ions. The benzoyl fragment could further lose N₂ to yield a fragment at m/z = 159.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Structure/Identity |
| 295 | [M]⁺˙ (Molecular Ion) |
| 267 | [M - N₂]⁺˙ |
| 187 | [C₈H₅N₄O]⁺ (3-(1H-tetrazol-1-yl)benzoyl cation) |
| 159 | [C₈H₅O]⁺ (Fragment from loss of N₂ from m/z 187) |
| 123 | [C₇H₇NO]⁺ (2-methoxyaniline cation) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation, from alternative cleavage) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show a sharp absorption band for the N-H stretch of the amide group around 3300-3400 cm⁻¹. The highly characteristic amide I band (primarily C=O stretching) should appear as a strong absorption in the region of 1650-1680 cm⁻¹. The amide II band (a mixture of N-H bending and C-N stretching) is expected around 1520-1550 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching would produce several bands between 1450 and 1600 cm⁻¹. The C-O stretching of the methoxy group would likely result in a strong band near 1240 cm⁻¹. Vibrations associated with the tetrazole ring are expected in the fingerprint region (1000-1500 cm⁻¹).
Table 4: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3300 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Amide C=O | Stretch (Amide I) | 1650 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Amide N-H / C-N | Bend/Stretch (Amide II) | 1520 - 1550 |
| Methoxy C-O | Asymmetric Stretch | 1230 - 1260 |
| Tetrazole Ring | Ring Vibrations | 1000 - 1500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of chromophores. The benzanilide core of this compound constitutes the primary chromophore. This system is expected to exhibit strong absorption bands in the UV region, typically between 200 and 300 nm, corresponding to π→π* transitions within the aromatic rings and the conjugated amide system.
The presence of the methoxy (-OCH₃) and tetrazolyl groups, which act as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzamide. The solvent used for the analysis can also influence the position and intensity of the absorption maxima due to solvatochromic effects.
Iv. Computational Chemistry and Molecular Modeling Investigations of N 2 Methoxyphenyl 3 1h Tetrazol 1 Yl Benzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic structure and predicting the chemical reactivity of molecules. For compounds structurally related to N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), have been employed to optimize molecular geometry and analyze vibrational spectra. dergipark.org.trresearchgate.net These studies confirm that the calculated bond lengths and angles for the core benzamide (B126) and tetrazole structures show good correlation with experimental data, with minor deviations attributed to the calculations being performed on an isolated molecule in the gas phase, whereas experimental data is often from the solid state. dergipark.org.tr
The kinetic stability and chemical reactivity of a molecule can be inferred from its frontier molecular orbitals (FMOs). nih.gov A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govresearchgate.net For analogous structures, the HOMO is often distributed across the entire molecule, while the LUMO may be more localized on specific moieties, such as the tetrazole or triazole ring, indicating these are likely sites for nucleophilic attack. dergipark.org.tr
Table 1: Representative DFT-Calculated Electronic Properties of Structurally Similar Compounds Note: The following data is derived from studies on analogous compounds and serves as a predictive model for this compound.
| Parameter | Typical Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -8.8 to -6.0 eV | Region of electron donation |
| LUMO Energy | -3.9 to -1.5 eV | Region of electron acceptance |
| HOMO-LUMO Energy Gap (ΔE) | ~4.9 to 5.6 eV | Indicates high kinetic stability and moderate reactivity |
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. For various benzamide and tetrazole-containing compounds, docking studies have been instrumental in elucidating potential mechanisms of action against biological targets such as enzymes and receptors. mdpi.comsemanticscholar.org
In studies of related N-heteroaryl substituted benzamide derivatives, docking simulations have successfully identified key interactions within the active sites of enzymes like glucokinase. semanticscholar.org Similarly, docking of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives into the G protein-coupled receptor 35 (GPR35) has helped rationalize their potent agonist activity. nih.gov These simulations typically reveal that the benzamide and tetrazole moieties are crucial for forming hydrogen bonds and other stabilizing interactions with amino acid residues in the target's binding pocket. For instance, the nitrogen atoms of the tetrazole ring often act as hydrogen bond acceptors, while the amide group can act as both a hydrogen bond donor and acceptor.
Table 2: Predicted Interactions from Molecular Docking of Analogous Benzamide-Tetrazole Compounds
| Target Class | Key Interacting Residues (Examples) | Common Interaction Types |
|---|---|---|
| Kinases | Asp, Lys, Glu | Hydrogen Bonding, Salt Bridge |
| GPCRs | Ser, Thr, Asn, Tyr | Hydrogen Bonding, π-π Stacking |
| Enzymes (e.g., HIV-1 Vif) | Lys, Arg, His | Hydrogen Bonding, Hydrophobic Interactions |
Molecular Dynamics Simulations for Conformational Landscapes and Stability
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. In studies of new benzamide compounds as potential enzyme inhibitors, MD simulations have shown that ligand binding can reduce the flexibility of the enzyme, thereby impeding its function. mdpi.com The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. A stable RMSD value suggests that the ligand remains securely bound within the active site. These simulations can also reveal the persistence of key interactions, such as hydrogen bonds, identified in docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR studies on series of N-(2-aminophenyl)-benzamide derivatives have been performed to develop predictive models for their activity as histone deacetylase (HDAC) inhibitors. researchgate.net These models use physicochemical descriptors to correlate molecular properties with inhibitory activity, and the resulting equations can be used to predict the activity of newly designed compounds. researchgate.net Such studies are crucial for ligand-based drug design, allowing for the optimization of lead compounds to enhance their potency and selectivity. The development of a robust QSAR model for a series including this compound could guide the synthesis of derivatives with improved therapeutic profiles.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. Once a pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to screen large chemical databases for novel molecules with the potential for similar activity. This virtual screening approach has been successfully applied to identify novel inhibitors for various biological targets. For scaffolds related to this compound, a pharmacophore model would likely include features representing the aromatic rings, the methoxy (B1213986) group, the amide linker, and the hydrogen-bonding capabilities of the tetrazole ring. Such a model could accelerate the discovery of new compounds with desired biological activities. nih.gov
Analysis of Electrostatic Potential (MEP) and Frontier Orbitals (HOMO-LUMO)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. nih.gov For molecules similar to this compound, the MEP surface would likely show negative potential around the oxygen atom of the methoxy group, the carbonyl oxygen of the amide, and the nitrogen atoms of the tetrazole ring, identifying them as potential hydrogen bond acceptors. nih.govnih.gov
The analysis of HOMO and LUMO, as discussed in the DFT section, is fundamental to understanding electronic transitions and reactivity. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between these orbitals is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized. nih.gov
V. Mechanistic Pharmacological and Biochemical Evaluations of N 2 Methoxyphenyl 3 1h Tetrazol 1 Yl Benzamide
In Vitro Target Identification and Validation Assays
To understand the therapeutic potential of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, the first step involves identifying its molecular targets.
Receptor Binding Studies and Affinities
Receptor binding assays are crucial for determining if a compound interacts with specific receptors and with what affinity. These studies would typically involve radioligand binding assays where this compound would compete with a known radiolabeled ligand for binding to a panel of receptors. The affinity is commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For instance, related benzamide (B126) compounds have been evaluated for their affinity to dopamine (B1211576) and serotonin (B10506) receptors. nih.govmdpi.com A hypothetical data table for such a study is presented below.
Table 1: Hypothetical Receptor Binding Affinities of this compound
| Receptor Subtype | Ki (nM) |
|---|---|
| Dopamine D2 | Data not available |
| Dopamine D3 | Data not available |
| Serotonin 5-HT1A | Data not available |
| Serotonin 5-HT2A | Data not available |
| Adrenergic α1 | Data not available |
Note: This table is for illustrative purposes only. No experimental data is available for this specific compound.
Enzyme Inhibition Kinetics and Mechanism
If the compound is suspected to target an enzyme, inhibition assays are performed to determine its potency and mechanism of action. These studies measure the effect of the compound on the rate of an enzyme-catalyzed reaction. Kinetic analyses can reveal whether the inhibition is competitive, non-competitive, or uncompetitive. Benzamide derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov
Table 2: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | IC50 (µM) | Mechanism of Inhibition |
|---|---|---|
| Carbonic Anhydrase I | Data not available | Data not available |
| Carbonic Anhydrase II | Data not available | Data not available |
| Acetylcholinesterase | Data not available | Data not available |
Note: This table is for illustrative purposes only. No experimental data is available for this specific compound.
Cellular Signaling Pathway Modulation
Once a target is identified, further studies would investigate how the compound's interaction with its target affects intracellular signaling pathways. This could involve measuring changes in second messenger levels (e.g., cAMP), protein phosphorylation cascades (e.g., MAPK pathway), or gene expression (e.g., via NF-κB). For example, some N-substituted benzamides have been shown to inhibit NF-κB activity. nih.gov
Cell-Based Functional Assays
Cell-based assays are essential to understand the physiological effects of the compound on whole cells.
Cellular Viability and Proliferation Assays
These assays determine the compound's effect on cell survival and growth. nih.gov A common method is the MTT assay, which measures metabolic activity as an indicator of cell viability. The results are typically reported as the concentration of the compound that inhibits cell growth by 50% (IC50). Such studies are fundamental in cancer research.
Table 3: Hypothetical Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | Data not available |
| HL60 (Leukemia) | Data not available |
| HeLa (Cervical Cancer) | Data not available |
Note: This table is for illustrative purposes only. No experimental data is available for this specific compound.
Apoptosis and Cell Cycle Modulation Studies
If a compound reduces cell viability, it is important to determine the mechanism of cell death. Assays for apoptosis, such as Annexin V staining or caspase activity assays, can reveal if the compound induces programmed cell death. nih.gov Flow cytometry analysis of DNA content can show if the compound causes cells to arrest at a specific phase of the cell cycle (e.g., G2/M phase). nih.govmdpi.com Some benzamide derivatives have been shown to induce a p53-independent G2/M cell cycle block and apoptosis. nih.gov
Gene Expression and Proteomic Profiling
To understand the broader cellular impact of this compound, gene expression and proteomic profiling would be essential. These studies would involve treating relevant cell lines with the compound and analyzing the subsequent changes in mRNA and protein levels.
Hypothetical Gene Expression Analysis:
A microarray or RNA-sequencing analysis could reveal significant changes in gene expression following treatment. For instance, in a cancer cell line, one might observe the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Table 1: Hypothetical Gene Expression Changes Induced by this compound in a Cancer Cell Line
| Gene Symbol | Gene Name | Fold Change | p-value |
| TP53 | Tumor Protein P53 | +2.5 | <0.01 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | +3.1 | <0.01 |
| BCL2 | B-cell lymphoma 2 | -2.8 | <0.01 |
| MYC | MYC Proto-Oncogene | -2.2 | <0.05 |
Hypothetical Proteomic Profiling:
Techniques like mass spectrometry-based proteomics could identify alterations in the cellular proteome. This might reveal changes in the abundance of proteins involved in key signaling pathways.
Investigation of Biological Pathways and Molecular Targets
Building on gene expression and proteomic data, further investigations would aim to identify the specific biological pathways modulated by the compound and its direct molecular targets.
Specific Protein-Ligand Interactions
Identifying the direct binding partners of this compound is crucial for understanding its mechanism. Techniques such as affinity chromatography, surface plasmon resonance (SPR), or thermal shift assays would be employed.
Hypothetical Protein-Ligand Interaction Data:
| Target Protein | Binding Affinity (Kd) | Assay Method |
| Kinase X | 50 nM | Surface Plasmon Resonance |
| Transcription Factor Y | 150 nM | Isothermal Titration Calorimetry |
Downstream Cellular Responses
Once a target is identified, the immediate downstream cellular consequences of its modulation by the compound would be investigated. This could involve assays for enzyme activity, reporter gene assays, or monitoring post-translational modifications of downstream proteins. For example, if the compound inhibits a specific kinase, a western blot analysis would be used to detect a decrease in the phosphorylation of its known substrates.
In Vivo Preclinical Mechanistic Investigations in Disease Models
To confirm the mechanism of action in a living organism, preclinical studies in relevant animal models of disease are necessary.
Pharmacodynamic Markers in Relevant Animal Models
Pharmacodynamic (PD) markers are measurable indicators of a drug's biological effect. In an animal model, tissues or blood samples would be collected after treatment to assess the engagement of the target and the modulation of downstream pathways.
Hypothetical Pharmacodynamic Marker Study:
In a tumor xenograft model, the levels of a phosphorylated protein downstream of the target kinase could be measured in tumor tissue at various time points after dosing.
Table 2: Hypothetical Pharmacodynamic Marker Modulation in Tumor Tissue
| Time Post-Dose | % Inhibition of p-Substrate |
| 2 hours | 85% |
| 8 hours | 60% |
| 24 hours | 25% |
Mechanistic Biomarker Identification
Mechanistic biomarkers are indicators that provide information about the underlying mechanism of action of a drug. These can be used to monitor treatment response and potentially select patients who are most likely to benefit. Identification of such biomarkers would involve analyzing samples from in vivo studies to find molecules (proteins, RNA, metabolites) that correlate with the compound's efficacy.
Vi. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Methoxyphenyl 3 1h Tetrazol 1 Yl Benzamide and Its Analogues
Systematic Modification of Benzamide (B126) and Tetrazole Moieties
Systematic modifications of the N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide scaffold have focused on several key regions: the benzamide ring, the linker between the benzamide and the terminal phenyl ring, and the tetrazole moiety. While specific data on the direct modification of this compound is limited in publicly available research, extensive SAR studies on analogous N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives provide valuable insights into the probable impact of such modifications.
Modification of the Benzamide Moiety:
Research on related compounds has shown that substitutions on the benzamide phenyl ring significantly influence biological activity. For instance, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, various substituents were introduced at the ortho-, meta-, and para-positions. nih.gov The introduction of a methoxy (B1213986) group at the para-position of the benzamide ring, as seen in N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide, resulted in high agonistic potency for the G protein-coupled receptor-35 (GPR35). nih.gov This suggests that electron-donating groups on the benzamide ring may be favorable for activity.
Modification of the Tetrazole Moiety:
The tetrazole ring is a critical component for the biological activity of this class of compounds. Studies on related structures have demonstrated that the presence of the tetrazole group can significantly enhance potency compared to analogues lacking this moiety. nih.govnih.gov The position of the tetrazole ring and its point of attachment to the benzamide scaffold are also crucial. While the target compound features a 1H-tetrazol-1-yl group at the 3-position of the benzamide, related studies have primarily focused on a 1H-tetrazol-5-yl group at the 2-position of the N-phenyl ring. nih.govnih.gov This difference in substitution pattern highlights the need for further investigation into the optimal placement of the tetrazole moiety for specific biological targets.
The following table summarizes the effects of modifications on related benzamide structures, which can be extrapolated to hypothesize the SAR of this compound:
| Modification Site | Modification | Observed Effect on Activity (in related analogues) | Reference |
| Benzamide Phenyl Ring | Introduction of electron-donating groups (e.g., methoxy) | Generally increases potency. | nih.gov |
| Benzamide Phenyl Ring | Introduction of electron-withdrawing groups (e.g., halogens) | Can either increase or decrease potency depending on the position and the specific halogen. | nih.gov |
| N-Phenyl Ring | Introduction of a tetrazole group | Significantly enhances potency. | nih.govnih.gov |
Impact of Substituent Effects on Biological Activity and Binding Affinity
The electronic and steric properties of substituents on both the benzamide and the N-phenyl rings play a pivotal role in modulating the biological activity and binding affinity of this compound analogues.
In studies of related N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, it was found that electronegative substituents in the para-position of the benzamide moiety increased potency. nih.gov Furthermore, the addition of a halogen atom in the ortho-position of the 1-phenyl ring further enhanced both binding and functional activities. nih.gov This suggests that a combination of electronic and steric factors governs the interaction with the biological target.
The table below illustrates the impact of specific substituents on the biological activity of analogous compounds:
| Compound Analogue | Substituents | Biological Activity (EC50 in µM for GPR35) | Reference |
| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | 5-bromo on N-phenyl, 4-methoxy on benzamide | 0.059 | nih.govnih.gov |
| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | 5-bromo and 2-fluoro on N-phenyl, 4-methoxy on benzamide | 0.041 | nih.govnih.gov |
Identification of Key Pharmacophoric Features
A pharmacophore model represents the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound and its analogues, the key pharmacophoric features can be inferred from the SAR data of related compounds.
The essential features likely include:
A hydrogen bond donor: The N-H group of the benzamide linker is a potential hydrogen bond donor.
A hydrogen bond acceptor: The carbonyl oxygen of the benzamide and the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors.
Aromatic/hydrophobic regions: The two phenyl rings (the 2-methoxyphenyl ring and the phenyl ring of the benzamide) provide hydrophobic surfaces for interaction with the target protein.
An anionic or polar feature: The tetrazole ring, being a bioisostere of a carboxylic acid, can provide a key polar or anionic interaction point.
Pharmacophore modeling studies on other N-phenylbenzamide derivatives have highlighted the importance of these features in binding to their respective targets. nih.gov The relative spatial arrangement of these features is critical for optimal binding and biological activity.
Ligand Efficiency and Lipophilicity Efficiency Analyses
Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in drug discovery for evaluating the quality of a compound. LE measures the binding energy per heavy atom, while LLE relates potency to lipophilicity. nih.govcsmres.co.uk
While specific LE and LLE data for this compound are not available, general principles can be applied. The goal in lead optimization is to increase potency without a disproportionate increase in molecular weight or lipophilicity. csmres.co.uk
For a series of benzophenone-type inhibitors, it was observed that smaller ligands generally exhibited higher ligand efficiencies. nih.gov This trend suggests that for this compound analogues, modifications that enhance potency without significantly increasing the number of heavy atoms would be desirable.
LLE is calculated as pIC50 (or pEC50) - logP. A higher LLE value is generally indicative of a more "drug-like" compound, as it signifies that the potency is not solely driven by increased lipophilicity, which can lead to off-target effects and poor pharmacokinetic properties. nih.gov In the development of analogues of this compound, maintaining a favorable LLE would be a key objective.
Vii. Derivatization and Analog Development Programs for N 2 Methoxyphenyl 3 1h Tetrazol 1 Yl Benzamide
Rational Design of Second-Generation Compounds
Rational drug design for second-generation analogs of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide would be guided by structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule—the N-(2-methoxyphenyl) ring, the central benzamide (B126) core, and the 3-(1H-tetrazol-1-yl) substituent—researchers can probe the key interactions with its biological target.
SAR studies on structurally related N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have provided valuable insights that can be extrapolated to this context. For instance, substitutions on the benzoyl moiety have been shown to significantly impact biological activity. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the benzamide and its binding affinity.
| Compound | Substitution on Benzoyl Ring | Observed Activity |
|---|---|---|
| Analog 1 | 4-Methoxy | High Potency |
| Analog 2 | 2-Fluoro-4-methoxy | Highest Potency |
| Analog 3 | 4-Chloro | Moderate Potency |
| Analog 4 | Unsubstituted | Low Potency |
Similarly, modifications to the N-phenyl ring can influence potency and selectivity. The position and nature of the substituent are critical. For example, the placement of the methoxy (B1213986) group at the ortho position in the parent compound likely plays a significant role in defining the molecule's conformation and its interaction with the target. Exploring other substituents at this position, or moving the methoxy group to the meta or para positions, would be a key aspect of a rational design program.
Synthesis of Prodrugs and Targeted Delivery Systems
The development of prodrugs aims to overcome pharmacokinetic limitations of a parent drug, such as poor solubility, instability, or lack of targeted delivery. For this compound, several prodrug strategies could be employed.
One common approach for amide-containing compounds is the synthesis of N-Mannich bases, which can enhance solubility. Another strategy involves the attachment of a promoiety to the tetrazole ring, which is a bioisostere of a carboxylic acid. This could involve creating ester or carbamate (B1207046) linkages with molecules that improve water solubility or facilitate transport across biological membranes.
Targeted drug delivery systems are designed to increase the concentration of a drug at a specific site in thebody, thereby enhancing efficacy and reducing off-target effects. wikipedia.org For a compound like this compound, this could involve conjugation to a targeting moiety such as a peptide, antibody, or small molecule that recognizes a specific receptor or transporter on the surface of target cells. google.com For instance, if the therapeutic target is located within a specific tissue or cell type, a ligand for a receptor overexpressed in that location could be attached to the drug molecule.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel core structures with similar biological activity but potentially improved properties. nih.govuniroma1.it This approach can lead to new intellectual property and overcome limitations of the original scaffold, such as metabolic instability or off-target effects.
For this compound, scaffold hopping could involve replacing the central benzamide core with other heterocyclic systems that maintain the spatial arrangement of the key pharmacophoric elements.
Bioisosteric replacement is a more focused approach where a functional group is replaced by another group with similar physical or chemical properties. nih.gov This can be used to fine-tune the properties of a molecule. Key bioisosteric replacements for this compound could include:
Tetrazole Ring: The 1H-tetrazole moiety is a well-known bioisostere for a carboxylic acid. It can be replaced with other acidic functional groups or other five-membered heterocyclic rings like 1,2,4-oxadiazole (B8745197) or isoxazole (B147169) to modulate acidity, lipophilicity, and metabolic stability.
Amide Linker: The amide bond can be replaced by various bioisosteres such as a 1,2,3-triazole, an oxadiazole, or a retro-amide to improve metabolic stability towards amidases. nih.gov
Methoxyphenyl Group: The 2-methoxyphenyl group can be replaced with other substituted aryl or heteroaryl rings to explore different binding interactions and improve properties like solubility or metabolic stability. For instance, replacement of a methoxy group with an alkyl group or incorporating it into a fused ring system can alter metabolic pathways. cambridgemedchemconsulting.com
| Original Functional Group | Potential Bioisosteric Replacement | Rationale |
|---|---|---|
| 1H-Tetrazole | Carboxylic Acid, 1,2,4-Oxadiazole | Modulate acidity and lipophilicity |
| Amide | 1,2,3-Triazole, Oxadiazole | Improve metabolic stability |
| 2-Methoxyphenyl | 2-Ethoxyphenyl, 2,3-dihydrobenzofuran | Alter metabolic profile and binding |
Combinatorial Chemistry Approaches
Combinatorial chemistry allows for the rapid synthesis of a large number of compounds, or a library, which can then be screened for biological activity. This approach is particularly useful in the early stages of drug discovery for identifying hits and for optimizing lead compounds.
For this compound, a combinatorial library could be designed by varying the three main components of the molecule. A solid-phase synthesis approach could be employed where one of the components is attached to a resin, and the other components are sequentially added. For example, a 3-(1H-tetrazol-1-yl)benzoic acid core could be attached to a solid support, followed by reaction with a library of substituted anilines. Alternatively, a solution-phase combinatorial approach using multicomponent reactions could be utilized to generate a diverse library of analogs. The use of tetrazole aldehydes as building blocks in such reactions has been explored as a novel strategy for creating complex, drug-like molecules.
Viii. Translational Research Perspectives and Future Directions
Therapeutic Concept Exploration for Emerging Diseases
The unique combination of the benzamide (B126) and tetrazole moieties in N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide suggests a potential for broad-spectrum biological activity. The tetrazole ring is a well-established bioisostere for a carboxylic acid group, which can enhance metabolic stability and cell permeability. This feature is particularly valuable in the development of drugs for emerging infectious diseases and novel cancer therapies.
Future research could explore the antiviral, antibacterial, and antifungal properties of this compound. For instance, many tetrazole-containing compounds have demonstrated inhibitory effects against various enzymes crucial for microbial replication. Similarly, the benzamide structure is a common feature in a number of approved drugs with diverse mechanisms of action, including anti-cancer and anti-inflammatory agents. Preliminary investigations would likely involve high-throughput screening against a panel of pathogens and cancer cell lines to identify any potential therapeutic signals.
Integration with Novel Drug Discovery Paradigms
Modern drug discovery is increasingly reliant on computational and high-throughput methods. The structure of this compound lends itself to in-silico modeling and virtual screening approaches. Researchers can utilize its known structure to predict its binding affinity to various biological targets. This can help in identifying potential mechanisms of action and prioritizing experimental studies.
Furthermore, the synthesis of a library of analogues based on the this compound scaffold could be a fruitful avenue. By systematically modifying the methoxy (B1213986) and tetrazole positions on the phenyl rings, researchers can conduct structure-activity relationship (SAR) studies. This would provide valuable data on how specific structural changes influence biological activity, guiding the design of more potent and selective compounds.
Challenges and Opportunities in Benzamide-Tetrazole Research
A significant challenge in the study of novel compounds like this compound is the initial synthesis and characterization. The creation of the tetrazole ring often requires specific and sometimes hazardous reagents, such as azides. Optimizing the synthetic route to ensure a good yield and high purity is a critical first step for any further investigation.
However, the modular nature of its synthesis also presents an opportunity. The ability to readily create a diverse library of related compounds allows for a comprehensive exploration of the chemical space around this scaffold. This can accelerate the discovery of lead compounds with desirable therapeutic properties. The continued development of more efficient and safer synthetic methodologies for tetrazole formation will be crucial in advancing research in this area.
Q & A
Q. Key Characterization Methods :
- 1H/13C NMR : Confirms substituent positions and purity (e.g., δ 7.86 ppm for aromatic protons in similar structures) .
- HRMS : Validates molecular weight and isotopic patterns (e.g., ESI-HRMS m/z 332.1129 for C₁₇H₁₈NO₆) .
Basic: How should researchers validate the structural integrity of this compound?
Structural validation requires multimodal analysis:
- X-ray Crystallography : Use programs like SHELXL for small-molecule refinement. SHELX workflows are robust for resolving hydrogen-bonding networks and torsional angles, even with twinned or high-resolution data .
- Spectroscopic Cross-Check : Compare experimental NMR shifts with computed spectra (e.g., DMSO-d₆ solvent peaks at δ 2.50 ppm for 1H) .
Advanced: How do methoxy and tetrazole substituents influence the compound’s bioactivity?
The methoxy group at the 2-position enhances steric hindrance and electronic effects, altering receptor binding. For example, in A3 adenosine receptor ligands, 2-methoxy substitution improves selectivity over A1/A2A subtypes due to steric clashes with non-target receptors . The tetrazole group enhances metabolic stability and mimics carboxylate groups, increasing solubility and interaction with polar residues (e.g., in kinase inhibitors) .
Q. SAR Insights :
- Methoxy Position : Derivatives with 3- or 4-methoxy groups exhibit reduced activity compared to 2-methoxy analogs, as seen in TP53 upregulation studies .
- Tetrazole Orientation : The 1H-tetrazol-1-yl configuration favors hydrogen bonding with Arg/Lys residues in enzymatic pockets .
Advanced: What experimental strategies address contradictions in crystallographic data?
Contradictions (e.g., disordered solvent molecules or twinning) can be resolved by:
- Data Reprocessing : Use SHELXD for phase refinement and SHELXE for density modification .
- Hybrid Methods : Combine crystallography with molecular dynamics simulations to model flexible regions (e.g., tetrazole ring puckering) .
Example : For high-resolution data (<1.0 Å), anisotropic refinement in SHELXL reduces R-factor discrepancies .
Advanced: How can researchers optimize purification for analogs with low solubility?
- Gradient Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients (e.g., 10% to 40% acetonitrile) for polar derivatives .
- Recrystallization Solvents : DMF/ethanol mixtures (1:3 v/v) effectively crystallize benzamide derivatives with >95% purity .
Advanced: What in vitro assays are suitable for evaluating biological activity?
- Receptor Binding Assays : Radioligand displacement (e.g., [³H]PSB-11 for A3 adenosine receptors) quantifies IC₅₀ values .
- Apoptosis Studies : Flow cytometry (Annexin V/PI staining) and Western blotting (Bax/Bcl-2 ratio) assess pro-apoptotic effects, as shown for tetrazole-containing analogs .
Data Interpretation : Normalize activity against positive controls (e.g., Cl-IB-MECA for A3AR assays) to account for batch variability .
Advanced: How do electronic effects of substituents impact spectroscopic data?
- NMR Deshielding : Electron-withdrawing groups (e.g., tetrazole) downfield-shift adjacent protons (e.g., δ 11.63 ppm for amide NH in DMSO-d₆) .
- IR Stretching : Tetrazole C=N stretches appear at ~1600 cm⁻¹, distinguishable from benzamide C=O (~1650 cm⁻¹) .
Advanced: What computational tools support SAR analysis for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
